7-[(4-tert-butylbenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one
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Overview
Description
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety, a tert-butylphenyl group, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties .
Scientific Research Applications
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Mechanism of Action
The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromen-2-one core and exhibit diverse biological activities.
Tetrahydroisoquinoline analogs: These compounds have a similar decahydroisoquinoline moiety and are known for their biological activities.
Phenolic benzotriazoles: These compounds contain a phenyl group with a hydroxy group and are used as UV stabilizers.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C33H41NO5 |
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Molecular Weight |
531.7 g/mol |
IUPAC Name |
3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-[(4-tert-butylphenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C33H41NO5/c1-22-27-13-12-26(38-21-23-8-10-24(11-9-23)32(2,3)4)19-29(27)39-31(36)28(22)14-15-30(35)34-18-17-33(37)16-6-5-7-25(33)20-34/h8-13,19,25,37H,5-7,14-18,20-21H2,1-4H3 |
InChI Key |
UDAKLXKUDGRWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)CCC(=O)N4CCC5(CCCCC5C4)O |
Origin of Product |
United States |
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